
1-Fluoro-4-methoxy-2-methylsulfanylbenzene
Vue d'ensemble
Description
“1-Fluoro-4-methoxy-2-methylsulfanylbenzene” is a chemical compound with the CAS Number: 836678-96-7. It has a molecular weight of 172.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (2-fluoro-5-methoxyphenyl)(methyl)sulfane . The Inchi Code is 1S/C8H9FOS/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 .Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
Fluorinated compounds play a crucial role in various fields, including pharmaceuticals, agrochemicals, and materials science due to their unique physical and chemical properties. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug, has been developed. This method utilizes a cross-coupling reaction of 2-fluoro-4-bromoiodobenzene with phenylboronic acid, although alternatives to reduce the use of palladium and toxic phenylboronic acid are being explored due to environmental and cost concerns (Qiu et al., 2009).
Development of Chemosensors
The development of chemosensors based on fluorophores such as 4-methyl-2,6-diformylphenol (DFP) illustrates the importance of fluorinated compounds in detecting various analytes including metal ions and neutral molecules. DFP-based compounds have shown high selectivity and sensitivity for these analytes, highlighting the role of fluorinated compounds in enhancing the performance of chemosensors (Roy, 2021).
Anticancer Drug Design
The modification of natural or synthetic anticancer compounds with fluorinated groups, such as fluoro, methoxy, and methylsulfanyl, has shown promise in the development of anticancer drugs. These modifications can significantly affect the compound’s antimigration and antiproliferation activities, demonstrating the potential of fluorinated compounds in improving the efficacy of anticancer therapies (Liew et al., 2020).
Environmental Degradation of Polyfluoroalkyl Chemicals
The environmental fate and degradation of polyfluoroalkyl chemicals, which can be precursors to perfluoroalkyl and polyfluoroalkyl substances (PFAS), is an area of concern. Research into the microbial degradation of these compounds in the environment sheds light on their potential to form more stable and persistent chemicals, necessitating further investigation into their environmental impact and degradation pathways (Liu & Mejia Avendaño, 2013).
Aqueous Fluoroalkylation Reactions
The development of environment-friendly fluoroalkylation reactions in water highlights the advancements in incorporating fluorinated groups into target molecules. These reactions are crucial for the synthesis of fluorine-containing pharmaceuticals and agrochemicals, emphasizing the role of fluorinated compounds in green chemistry (Song et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-fluoro-4-methoxy-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FOS/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZJBNTRQLRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
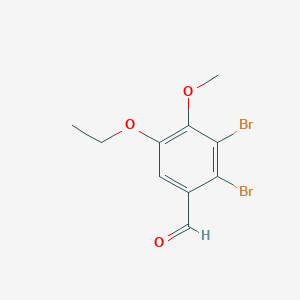

![2-Benzyl-4-chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3286993.png)

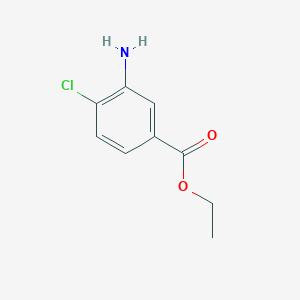

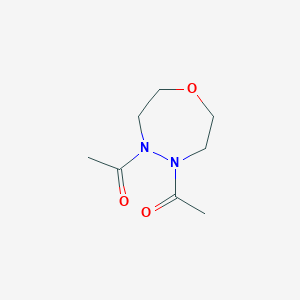
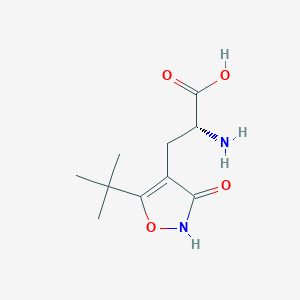
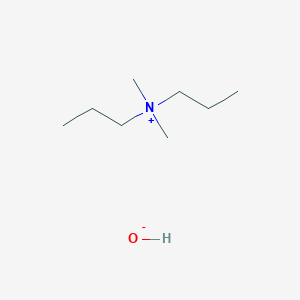


![Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B3287073.png)


